molecular formula C26H50O2 B13811539 Methyl 14-(2-octylcyclopropyl)tetradecanoate CAS No. 52355-42-7

Methyl 14-(2-octylcyclopropyl)tetradecanoate

Cat. No.: B13811539
CAS No.: 52355-42-7
M. Wt: 394.7 g/mol
InChI Key: JBDGXWZXMAXBLS-UHFFFAOYSA-N
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Description

Methyl tetradecanoate (C₁₅H₃₀O₂, CAS 124-10-7), also known as methyl myristate, is a saturated fatty acid methyl ester derived from myristic acid. It is widely used in pharmaceutical formulations, cosmetic products, and analytical chemistry due to its favorable physicochemical properties . Key characteristics include:

  • Molecular weight: 242.3975 g/mol
  • Boiling point: 295–298°C at 760 mmHg
  • Melting point: 17.5°C
  • Hydrophobicity: Moderate, with a 14-carbon backbone .

Its structural simplicity and stability make it a benchmark for studying ester-based compounds in nanoemulsions and lipid-based drug delivery systems .

Properties

CAS No.

52355-42-7

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

methyl 14-(2-octylcyclopropyl)tetradecanoate

InChI

InChI=1S/C26H50O2/c1-3-4-5-6-14-17-20-24-23-25(24)21-18-15-12-10-8-7-9-11-13-16-19-22-26(27)28-2/h24-25H,3-23H2,1-2H3

InChI Key

JBDGXWZXMAXBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-(2-octylcyclopropyl)tetradecanoate typically involves the esterification of 14-(2-octylcyclopropyl)tetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-(2-octylcyclopropyl)tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 14-(2-octylcyclopropyl)tetradecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 14-(2-octylcyclopropyl)tetradecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopropyl and octyl groups contribute to the compound’s unique binding properties and biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Esters
Property Methyl Tetradecanoate Ethyl Tetradecanoate Tetradecyl Tetradecanoate
Molecular Formula C₁₅H₃₀O₂ C₁₆H₃₂O₂ C₂₈H₅₆O₂
CAS Number 124-10-7 124-10-7 (derivative) 3234-85-3
Boiling Point (°C) 295–298 310–315 >350
Melting Point (°C) 17.5 10–12 45–47
Applications Drug delivery Cosmetics Lubricants
Hydrophobicity Index 0.85 1.10 2.30
Table 2: Nanoemulsion Performance by Ester Type
Ester Type Droplet Size (nm) PDI Zeta Potential (mV)
Methyl tetradecanoate 124.5 ± 0.95 0.18 ± 0.02 -32.1 ± 1.5
Butyl tetradecanoate 192.8 ± 4.5 0.25 ± 0.03 -28.7 ± 2.1

Research Implications

  • Pharmaceuticals: Methyl tetradecanoate’s small droplet size enhances bioavailability of hydrophobic drugs .
  • Industrial Use: Longer-chain esters (e.g., tetradecyl tetradecanoate) are suited for high-viscosity applications .
  • Safety: The non-hazardous profile of methyl tetradecanoate supports its use in consumer products .

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